N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a cyclohexyl group, a 4-nitrophenyl-substituted imidazole core, and a thioether linkage. This compound belongs to a broader class of imidazole-based acetamides, which are of significant interest due to their diverse pharmacological properties, including antiproliferative, antimicrobial, and enzyme-inhibitory activities .
For example, the synthesis of similar imidazole-thioacetamides involves coupling reactions between activated acetamide intermediates and thiol-containing imidazole derivatives under basic conditions, followed by purification via chromatography .
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-16(19-13-4-2-1-3-5-13)12-25-17-18-10-11-20(17)14-6-8-15(9-7-14)21(23)24/h6-11,13H,1-5,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMKEQJEERLWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of cyclohexylamine with 2-bromoacetyl bromide to form N-cyclohexyl-2-bromoacetamide. This intermediate is then reacted with 1-(4-nitrophenyl)-1H-imidazole-2-thiol in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its imidazole ring, which is known to interact with microbial enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The compound’s overall structure allows it to interact with various biological pathways, making it a versatile research tool.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazole-Thioacetamide Derivatives
(a) N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)amino-1H-imidazol-2-yl]thio]acetamide
- Key Features: This derivative replaces the cyclohexyl group with a benzothiazolyl moiety and introduces a 4-nitrophenylamino substituent on the imidazole ring.
- Biological Activity : Exhibits antiproliferative activity against C6 glioma and HepG2 liver cancer cells (IC50: ~15.67 µg/mL) .
(b) N-Cyclohexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)-hydrazono]acetamide (5h)
- Key Features : Incorporates a hydrazone linker and a hydroxycarbamimidoyl group instead of the imidazole-thioether motif.
- Synthesis : Prepared via condensation reactions, yielding brown crystals with a melting point of 195°C .
- Functional Differences : The hydrazone moiety may confer chelating properties, differing from the thioether’s role in redox modulation.
Acetamide Derivatives with Aromatic Substituents
(a) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features : Substitutes the imidazole core with a dihydro-pyrazolyl group and dichlorophenyl ring.
- Crystal Structure : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Hydrogen-bonding interactions stabilize dimeric forms .
(b) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Key Features : Replaces the imidazole with a triazole ring and introduces a naphthyloxy group.
- Synthesis : Prepared via 1,3-dipolar cycloaddition, showcasing versatility in click chemistry approaches .
- Electronic Properties : The triazole’s electron-rich nature contrasts with the nitroimidazole’s electron-deficient character, altering binding affinities.
Sulfanyl-Imidazole Analogues
2-{[1-(4-Ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Key Features : Features dual aromatic substituents (4-ethylphenyl and 4-nitrophenyl) on the imidazole and a branched isopropyl group on the acetamide.
- Molecular Weight : 500.61 g/mol, significantly higher than the target compound due to the additional phenyl and ethyl groups .
- Functional Implications : Increased steric bulk may reduce membrane permeability compared to the cyclohexyl variant.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely mirrors methods for analogous imidazole-thioacetamides, such as coupling thiol-containing imidazoles with activated acetamides .
- Bioactivity Trends: Nitro-substituted imidazoles consistently demonstrate enhanced antiproliferative activity compared to non-nitrated analogues, likely due to nitroreductase-mediated activation .
- Structural Dynamics : Crystal structures of related acetamides (e.g., dichlorophenyl derivatives) reveal conformational diversity influenced by hydrogen bonding and steric effects, which may guide drug design .
Biological Activity
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its activity.
Chemical Structure and Properties
The compound features a cyclohexyl group, a nitrophenyl moiety, and an imidazole ring connected through a sulfanyl group. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both nitrogen-containing heterocycles and electron-withdrawing groups.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors such as cyclohexylamine and 4-nitrophenyl isothiocyanate. The process includes:
- Formation of the Imidazole Ring : Utilizing 4-nitrophenyl derivatives to introduce the imidazole structure.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Final Acetamide Formation : Reacting with acetic anhydride or acetyl chloride to form the acetamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, possibly affecting signal transduction mechanisms.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : Preliminary findings suggest it may possess pain-relieving properties, which are currently under investigation.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Study 2: Anti-inflammatory Activity
In a controlled animal study, the compound was administered to mice subjected to an inflammatory stimulus. Results indicated a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| N-cyclohexyl compound | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
